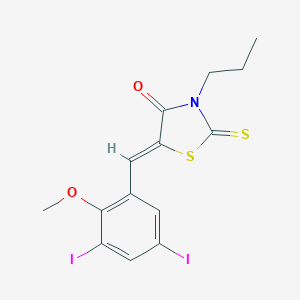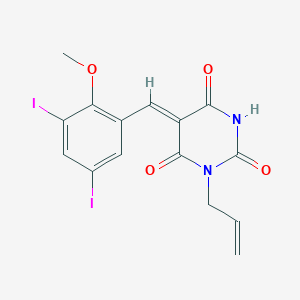![molecular formula C22H21ClN2O3S B301717 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B301717.png)
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide, also known as C646, is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide works by inhibiting the activity of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). HATs are enzymes that add acetyl groups to histones, which can affect gene expression. PCAF is a HAT that is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PCAF, 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide can affect gene expression and cellular processes that are regulated by PCAF.
Biochemical and physiological effects:
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of PCAF, which makes it a useful tool for studying the role of PCAF in cellular processes. 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide is also relatively easy to synthesize, which makes it readily available for research. However, 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide. One direction is to study its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its effects on gene expression and cellular processes. In addition, future studies could focus on improving the solubility and bioavailability of 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide, which could increase its potential therapeutic applications.
Synthesemethoden
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminophenol to obtain 2-(4-chlorobenzenesulfonyl)aniline. The second step involves the reaction of 2-(4-chlorobenzenesulfonyl)aniline with 2,5-dimethylphenylacetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to obtain 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Eigenschaften
Produktname |
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide |
|---|---|
Molekularformel |
C22H21ClN2O3S |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-8-9-17(2)21(14-16)24-22(26)15-25(19-12-10-18(23)11-13-19)29(27,28)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
YKGLUOBTQNEHQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)

![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B301645.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301652.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301654.png)
![N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301655.png)